(R)-2-Pyrrolidineboronic acid pinanediol ester hydrochloride
CAS No.:
Cat. No.: VC18829395
Molecular Formula: C14H25BClNO2
Molecular Weight: 285.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25BClNO2 |
|---|---|
| Molecular Weight | 285.62 g/mol |
| IUPAC Name | 2-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9?,10?,11?,12?,14-;/m0./s1 |
| Standard InChI Key | OVVMNBVQOPZMPY-QGRIBYALSA-N |
| Isomeric SMILES | B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C4CCCN4.Cl |
| Canonical SMILES | B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of (R)-2-pyrrolidineboronic acid pinanediol ester hydrochloride is C₁₄H₂₅BClNO₂, with a molecular weight of 285.62 g/mol . Its IUPAC name, 2-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]pyrrolidine hydrochloride, reflects the complex bicyclic structure formed by the pinanediol group fused to the boronic acid-pyrrolidine core . The stereochemistry at the boron center (R-configuration) and the defined chiral centers in the pinanediol moiety are critical for its interactions in enantioselective reactions .
Physicochemical Properties
The compound typically appears as a white to off-white powder with a purity of ≥97% (HPLC) and moisture content ≤0.5% . Its solubility profile varies with solvent polarity, showing moderate solubility in dichloromethane and limited solubility in aqueous solutions at neutral pH . The presence of the hydrochloride counterion enhances its stability during storage and handling .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 285.62 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥97% (HPLC) | |
| Moisture Content | ≤0.5% | |
| Solubility | Moderate in organic solvents |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves reacting (R)-2-pyrrolidineboronic acid with pinanediol in the presence of a palladium or nickel catalyst under inert conditions . The reaction proceeds via a boron-esterification mechanism, where the pinanediol acts as a protecting group to stabilize the boronic acid. Subsequent hydrochloric acid treatment yields the hydrochloride salt, which is purified through recrystallization or column chromatography .
Industrial Production
Large-scale manufacturing employs continuous flow reactors to optimize yield (typically 70–85%) and minimize racemization . Key suppliers include Qingdao Pana-Life Biochem Co., Ltd. and Zibo HaiDing Chemical Plant, which adhere to Good Manufacturing Practices (GMP) for pharmaceutical intermediates .
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a precursor in synthesizing protease inhibitors and kinase-targeted therapies, leveraging its ability to form stable transition-state analogs with enzyme active sites . For example, it has been utilized in developing irreversible inhibitors of serine hydrolases, a class of enzymes implicated in neurodegenerative diseases .
Asymmetric Catalysis
In cross-coupling reactions, such as Suzuki-Miyaura couplings, the pinanediol ester group enhances boron’s electrophilicity, enabling efficient transmetalation with aryl halides . This property is exploited in constructing chiral biaryl compounds, which are pivotal in agrochemical and pharmaceutical synthesis .
Stability and Reactivity
pH-Dependent Behavior
The boronic ester exhibits maximal stability at neutral pH (7.0–7.5), with hydrolysis rates increasing under acidic (pH < 4) or basic (pH > 9) conditions . This pH sensitivity is harnessed in stimuli-responsive drug delivery systems, where the ester hydrolyzes in tumor microenvironments (pH 6.5–7.0) to release active boronic acids.
Table 2: Hydrolysis Half-Lives at Different pH Values
| pH | Half-Life (Hours) | Conditions | Source |
|---|---|---|---|
| 4.0 | 2.5 | 25°C, aqueous | |
| 7.0 | 48.0 | 25°C, aqueous | |
| 9.0 | 8.2 | 25°C, aqueous |
Light-Triggered Release
Recent advancements demonstrate that ultraviolet (UV) irradiation (λ = 365 nm) cleaves the pinanediol-boron bond, enabling spatiotemporal control in photodynamic therapy applications. This modality is being explored for targeted cancer treatments to reduce off-target effects.
Future Directions and Research Opportunities
Targeted Drug Delivery
Ongoing studies focus on engineering pH-responsive nanoparticles incorporating this compound for site-specific drug release in oncology. Preliminary in vivo models show a 40% reduction in tumor growth compared to conventional formulations.
Catalytic Innovation
Exploring earth-abundant metal catalysts (e.g., iron, copper) in conjunction with this boronic ester could reduce reliance on precious metals like palladium, aligning with green chemistry principles .
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